molecular formula C28H38F3N5O2 B613818 Vicriviroc CAS No. 306296-47-9

Vicriviroc

カタログ番号 B613818
CAS番号: 306296-47-9
分子量: 533.6 g/mol
InChIキー: CNPVJJQCETWNEU-CYFREDJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Safety And Hazards

Vicriviroc has been found to be safe and demonstrates sustained virologic suppression through 3 years of follow-up4. However, malignancies occurred in 6 subjects randomized to vicriviroc and in 2 to placebo5. The relationship of vicriviroc to malignancy is uncertain5.


特性

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vicriviroc

CAS RN

306296-47-9, 394730-30-4
Record name Vicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306296-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicriviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-D (Old RN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
P Revill, M Bayes, J Bozzo, N Serradell… - Drugs of the …, 2007 - access.portico.org
… for vicriviroc compared to vicriviroc alone. This is consistent with the observed in vitro CYP3A4-mediated metabolism of vicriviroc (24). The metabolism and excretion of vicriviroc were …
Number of citations: 5 access.portico.org
CJ Hoesley, BA Chen, PL Anderson… - Clinical Infectious …, 2019 - academic.oup.com
Background Vaginal rings (VR) containing antiretroviral (ARV) drugs can be utilized for prevention of human immunodeficiency virus (HIV) with potential for improved adherence …
Number of citations: 26 academic.oup.com
RM Gulick, Z Su, C Flexner, MD Hughes… - The Journal of …, 2007 - academic.oup.com
… : placebo recipients added vicriviroc 10 mg daily; vicriviroc 5 mg recipients increased vicriviroc to 10 mg; and vicriviroc 10 and 15 mg recipients continued vicriviroc at the same doses. …
Number of citations: 307 academic.oup.com
D Schürmann, G Fätkenheuer, J Reynes, C Michelet… - Aids, 2007 - journals.lww.com
… Forty-eight HIV-infected individuals were enrolled sequentially to dose groups of vicriviroc: 10, 25 and 50 mg twice a day, and were randomly assigned within group to receive vicriviroc …
Number of citations: 103 journals.lww.com
TJ Wilkin, Z Su, A Krambrink, J Long… - Journal of acquired …, 2010 - ncbi.nlm.nih.gov
… of DM virus after vicriviroc initiation: 8 at … vicriviroc, 5 (22%) had emergence of DM virus with vicriviroc use. One of eight subjects with emergence of DM virus after 14 days of vicriviroc …
Number of citations: 33 www.ncbi.nlm.nih.gov
OM Klibanov - Curr Opin Investig Drugs, 2009 - researchgate.net
… As previously observed, the addition of ritonavir to vicriviroc significantly increased vicriviroc … and vicriviroc resulted in 81 and 67% decreases in AUC and Cmax values of vicriviroc, …
Number of citations: 27 www.researchgate.net
JM Strizki, C Tremblay, S Xu, L Wojcik… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Similar techniques were used to evaluate the pharmacokinetic properties of vicriviroc in this study. Briefly, male rats (groups of three) were dosed with [ 3 H]vicriviroc at 10 mg/kg of body …
Number of citations: 302 journals.asm.org
J van Lunzen - Entry Inhibitoren: Neue Formen der HIV-Therapie, 2008 - Springer
… Vicriviroc-Arme abgebrochen werden. Hier war es signifikant häufiger zu einem virologischen Versagen unter Vicriviroc (… auf, dass insbesondere die Vicriviroc-Arme mit den niedrigeren …
Number of citations: 3 link.springer.com
MM Caseiro, M Nelson, RS Diaz, J Gathe… - Journal of Infection, 2012 - Elsevier
… /mL HIV RNA was higher in those receiving vicriviroc compared with PBO (70% vs 55%, p = … when vicriviroc was added to OBT. However, given the efficacy results of earlier vicriviroc …
Number of citations: 39 www.sciencedirect.com
JCC Lenz, JK Rockstroh - Expert Opinion on Drug Metabolism & …, 2010 - Taylor & Francis
… and clinical data of vicriviroc are presented. Moreover, the potential role of vicriviroc in the growing HIV armamentarium is discussed. Take home message: Vicriviroc is being developed …
Number of citations: 12 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。